molecular formula C29H26ClNO7 B1516312 5-Chloro-1-cyclopropyl-6,7-bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

5-Chloro-1-cyclopropyl-6,7-bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B1516312
M. Wt: 536 g/mol
InChI Key: VQSLTSJALYLFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340556B2

Procedure details

To a suspension of 4-methoxybenzyl 5-chloro-1-cyclopropyl-6,7-bis((4-methoxy benzyl)oxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate (18 g, 27.4 mmol) in a mixture of Methanol (120 mL) and Water (60.0 mL) was added potassium hydroxide (3.08 g, 54.9 mmol) portionwise. The resulting mixture was stirred at 90° C. for 3 h. LCMS indicated completion of the reaction. The reaction mixture was cooled down to r.t. and concentrated, and was then diluted with water and adjusted pH to 1 using 2 N HCl (aq.). The precipitates were collected by filtration and dried to afford 5-chloro-1-cyclopropyl-6,7-bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (12.6 g, 23.51 mmol, 86% yield) as pale yellow solid. LCMS: [M+H]+: 536.3.
Name
4-methoxybenzyl 5-chloro-1-cyclopropyl-6,7-bis((4-methoxy benzyl)oxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=2)=[C:10]([O:22][CH2:23][C:24]2[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=2)[CH:9]=[C:8]2[C:3]=1[C:4](=[O:47])[C:5]([C:35]([O:37]CC1C=CC(OC)=CC=1)=[O:36])=[CH:6][N:7]2[CH:32]1[CH2:34][CH2:33]1.[OH-].[K+]>CO.O>[Cl:1][C:2]1[C:11]([O:12][CH2:13][C:14]2[CH:15]=[CH:16][C:17]([O:20][CH3:21])=[CH:18][CH:19]=2)=[C:10]([O:22][CH2:23][C:24]2[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=2)[CH:9]=[C:8]2[C:3]=1[C:4](=[O:47])[C:5]([C:35]([OH:37])=[O:36])=[CH:6][N:7]2[CH:32]1[CH2:33][CH2:34]1 |f:1.2|

Inputs

Step One
Name
4-methoxybenzyl 5-chloro-1-cyclopropyl-6,7-bis((4-methoxy benzyl)oxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Quantity
18 g
Type
reactant
Smiles
ClC1=C2C(C(=CN(C2=CC(=C1OCC1=CC=C(C=C1)OC)OCC1=CC=C(C=C1)OC)C1CC1)C(=O)OCC1=CC=C(C=C1)OC)=O
Step Two
Name
Quantity
3.08 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 90° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to r.t.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
was then diluted with water and adjusted pH to 1 using 2 N HCl (aq.)
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C2C(C(=CN(C2=CC(=C1OCC1=CC=C(C=C1)OC)OCC1=CC=C(C=C1)OC)C1CC1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.51 mmol
AMOUNT: MASS 12.6 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.